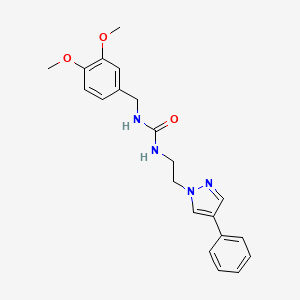

1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a 3,4-dimethoxybenzyl group and a 4-phenylpyrazole moiety linked via an ethyl spacer. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-27-19-9-8-16(12-20(19)28-2)13-23-21(26)22-10-11-25-15-18(14-24-25)17-6-4-3-5-7-17/h3-9,12,14-15H,10-11,13H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYJLXVOIYVDPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

-

Formation of the 3,4-Dimethoxybenzyl Isocyanate

Reagents: 3,4-Dimethoxybenzylamine, phosgene or triphosgene.

Conditions: The reaction is carried out in an inert atmosphere, typically under dry conditions, using a solvent such as dichloromethane at low temperatures (0-5°C).

-

Synthesis of the 2-(4-Phenyl-1H-pyrazol-1-yl)ethylamine

Reagents: 4-Phenyl-1H-pyrazole, ethyl bromide, and a base such as potassium carbonate.

Conditions: The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

-

Coupling Reaction

Reagents: 3,4-Dimethoxybenzyl isocyanate, 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine.

Conditions: The coupling reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling reagents like phosgene, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.

Major Products

Oxidation: Formation of 3,4-dimethoxybenzoic acid.

Reduction: Formation of 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)amine.

Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising properties in the realm of medicinal chemistry, particularly as an antibacterial agent and an anticonvulsant.

Antibacterial Activity

Research indicates that pyrazole derivatives, including those with urea functionalities, have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated that certain pyrazolyl-ureas can inhibit bacterial growth at minimum inhibitory concentrations (MIC) as low as 250 µg/mL . The structure-activity relationship (SAR) analyses suggest that modifications in the pyrazole ring can enhance potency against specific bacterial targets.

Anticonvulsant Properties

The compound's potential as an anticonvulsant has been explored through various preclinical models. In particular, derivatives of pyrazole have been tested for their efficacy in preventing seizures induced by pentylenetetrazol and maximal electroshock methods. Results indicate that certain urea derivatives provide significant protection against seizures, with some achieving up to 82% protection at a dosage of 25 mg/kg .

Enzyme Inhibition

One notable mechanism involves the inhibition of specific enzymes such as soluble epoxide hydrolase (sEH). Compounds with a similar structural framework have shown inhibitory activities ranging from 16.2 to 50.2 nmol/L against sEH, which is implicated in various inflammatory processes . This suggests that the compound could be beneficial in treating conditions characterized by inflammation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For example, PCW-1001, a related compound, demonstrated significant anticancer activity in breast cancer models both in vitro and in vivo. It was shown to induce apoptosis and enhance the sensitivity of cancer cells to radiation therapy . Such findings indicate that similar derivatives may also possess valuable anticancer properties.

Preclinical Studies on Antibacterial Efficacy

A series of preclinical studies evaluated the antibacterial efficacy of various pyrazolyl-ureas against standard bacterial strains. The results consistently showed moderate to high activity levels, with specific compounds achieving notable bactericidal effects at low concentrations . These findings support further development and optimization for clinical applications.

Anticonvulsant Efficacy in Rodent Models

In rodent models for epilepsy, several urea derivatives were tested for their anticonvulsant properties. The results indicated that compounds with specific structural modifications provided substantial seizure protection compared to controls . This underscores the potential for developing new treatments for epilepsy based on this chemical scaffold.

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Moieties

Key structural comparisons:

- 3,4-Dimethoxybenzyl vs. 3,5-Dimethoxybenzyl:

The target compound’s 3,4-dimethoxybenzyl group differs from analogs like 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13), where methoxy groups are meta-substituted. The para-methoxy position in the target compound may enhance electronic effects on the aromatic ring, influencing binding interactions compared to MK13’s symmetric substitution .

- 4-Phenylpyrazole vs. Fluorophenyl-Pyrrolidinone: describes a compound with a fluorophenyl group and a pyrrolidinone ring. The fluorine atom in such analogs often improves metabolic stability and binding affinity through electronegative effects, whereas the phenylpyrazole in the target compound may prioritize π-π stacking interactions. The pyrrolidinone ring in introduces conformational rigidity absent in the target compound’s ethyl-linked pyrazole .

Heterocyclic and Spacer Modifications

- Pyrazole vs. Imidazole Derivatives: Compounds 10–12 in feature imidazole or nitroimidazole groups instead of pyrazole. However, pyrazole-based systems (as in the target compound) are more lipophilic, which may improve membrane permeability .

Ethyl vs. Methyl Spacers: The ethyl spacer in the target compound provides greater flexibility than methyl-linked analogs (e.g., compound 9a in ). Increased spacer length could modulate binding pocket accessibility or entropic penalties during molecular recognition .

Biological Activity

The compound 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a novel derivative of urea that incorporates a pyrazole moiety, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a 3,4-dimethoxybenzyl group and a 4-phenyl-1H-pyrazol-1-yl ethyl substituent attached to a urea linkage. The presence of these functional groups is significant in determining the biological activity of the compound.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, derivatives have shown inhibitory effects against various cancer cell lines, including those expressing mutant BRAF and EGFR. The compound's structural features may contribute to its ability to inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 5.85 | Apoptosis induction |

| 5-Methyl-1-phenylpyrazole | MCF-7 (Breast Cancer) | 4.53 | Inhibition of proliferation |

| 4-Hydroxyphenylpyrazole | HeLa (Cervical Cancer) | 3.0 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antitumor effects, the compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase.

Case Study: Inhibition of COX Enzymes

In a study evaluating various pyrazole derivatives, it was found that certain compounds significantly inhibited COX-2 activity, leading to reduced inflammation in animal models. The mechanism involved the blockade of arachidonic acid metabolism.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. The compound has shown efficacy against various bacterial strains, suggesting its use as an antibacterial agent.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 5-Methylpyrazole | S. aureus | 16 µg/mL |

The biological activity of This compound is attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors involved in tumor growth and inflammation.

- Enzyme Inhibition : It can inhibit key enzymes such as COX and lipoxygenase, reducing inflammatory responses.

- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to decreased proliferation.

Q & A

Q. What are the recommended synthetic strategies for preparing 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea?

Answer: The synthesis typically involves multi-step reactions:

Core Formation : Construct the pyrazole ring via cyclocondensation of hydrazines with diketones or via 1,3-dipolar cycloaddition (e.g., using nitrile imines).

Functionalization : Introduce the 3,4-dimethoxybenzyl group via nucleophilic substitution or reductive amination.

Urea Linkage : Couple the intermediates using carbodiimide-mediated reactions (e.g., EDC/HOBt) or phosgene derivatives under inert conditions .

Q. Key Considerations :

- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).

- Monitor reactions by TLC or LC-MS to confirm intermediate formation.

Q. How can researchers characterize this compound’s purity and structural identity?

Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and urea linkage integrity.

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in urea moieties) .

Q. How can crystallographic disorder in the pyrazole or urea groups be resolved during structural refinement?

Answer:

- Refinement Software : Use SHELXL (v.2018/3) for small-molecule refinement. Apply TWIN/BASF commands for twinned data .

- Disorder Modeling : Split atoms into multiple positions with occupancy factors refined to <50%. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .

- Validation : Cross-check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .

Example : A recent study on a related urea derivative required splitting the pyrazole ring into two sites (occupancy 60:40) due to rotational disorder .

Q. How should researchers address contradictory data between computational modeling and experimental spectroscopic results?

Answer:

- Re-evaluate Assumptions : Confirm protonation states (e.g., urea tautomerism) and solvent effects in DFT calculations (B3LYP/6-31G* level).

- Experimental Validation : Use variable-temperature NMR to detect dynamic processes (e.g., hindered rotation in urea groups) .

- Synchrotron Studies : Collect high-resolution X-ray data (<1.0 Å) to resolve ambiguities in electron density maps .

Case Study : Discrepancies in -NMR chemical shifts for a dimethoxybenzyl analog were resolved by identifying a minor rotameric form via NOESY .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound’s bioactivity?

Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) and assess bioactivity changes.

- Computational Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases or GPCRs).

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds from urea groups) using Schrödinger’s Phase .

Q. How can researchers optimize reaction yields for scale-up without compromising purity?

Answer:

- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer for pyrazole formation .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for urea coupling to improve sustainability .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

Example : A scaled-up synthesis of a pyrazole-urea derivative achieved 85% yield using flow chemistry and CPME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.